molecular formula C14H18N4O4 B2499522 6-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 2126159-61-1

6-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2499522
CAS No.: 2126159-61-1
M. Wt: 306.322
InChI Key: JDGMODJMWJDCEC-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrimidine core with a carboxylic acid at position 3 and a 2-((tert-butoxycarbonyl)amino)ethyl substituent at position 6. The tert-butoxycarbonyl (Boc) group acts as a protective moiety for the amino group, enhancing synthetic versatility. Its molecular formula is C₁₅H₂₁N₅O₄ (estimated based on structural analogs), and it is primarily used in medicinal chemistry for targeted drug design due to its dual functionalization .

Properties

IUPAC Name

6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)15-5-4-9-6-16-11-10(12(19)20)7-17-18(11)8-9/h6-8H,4-5H2,1-3H3,(H,15,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGMODJMWJDCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CN2C(=C(C=N2)C(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is to start with a suitable pyrazole derivative and then introduce the appropriate substituents through a series of reactions, including nucleophilic substitution and coupling reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.

Scientific Research Applications

Antiviral Activity

Recent studies have investigated the potential of pyrazolo[1,5-a]pyrimidine derivatives, including the compound , as antiviral agents. Research has shown that these compounds can disrupt viral polymerase interactions, which are critical for viral replication. For instance, derivatives targeting the influenza A virus polymerase have demonstrated significant antiviral effects by inhibiting the PA-PB1 interface, essential for viral RNA synthesis .

Anticancer Properties

The compound has also been assessed for its anticancer activity. A series of related pyrazole compounds were synthesized and tested against various cancer cell lines, including breast and lung cancer models. Some derivatives exhibited promising cytotoxicity, indicating that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance biological activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrazolo[1,5-a]pyrimidine derivatives is crucial for optimizing their pharmacological profiles. The presence of the tert-butoxycarbonyl group significantly influences solubility and stability, which are critical for drug formulation. Various studies have highlighted how different substituents on the pyrazole ring affect potency and selectivity against target enzymes or receptors .

Synthesis Techniques

The synthesis of 6-(2-((tert-butoxycarbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multi-step organic reactions, including:

  • Condensation Reactions : To form the pyrazolo[1,5-a]pyrimidine core.
  • Functional Group Modifications : Such as amination and carboxylation to introduce various functional groups that enhance biological activity .

Case Studies

Several case studies illustrate successful applications of this compound:

  • A study demonstrated that specific derivatives could inhibit HIV integrase activity effectively .
  • Another investigation focused on synthesizing a library of compounds based on this scaffold and evaluating their anticancer properties against multiple cell lines .

Data Table: Summary of Biological Activities

Compound NameBiological ActivityTargetReference
This compoundAntiviralInfluenza A Polymerase
Various Pyrazole DerivativesCytotoxicityBreast Cancer Cells (MCF7)
Pyrazolo CompoundsHIV Integrase InhibitionHIV-1 Integrase

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with structurally related pyrazolo[1,5-a]pyrimidine derivatives:

Compound Name Substituents Molecular Formula Key Features Biological/Chemical Relevance
Target Compound
6-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Position 3: Carboxylic acid
- Position 6: Boc-protected aminoethyl
C₁₅H₂₁N₅O₄ - Boc group enables controlled deprotection
- Ethyl linker enhances solubility and flexibility
Potential precursor for enzyme inhibitors or receptor antagonists
2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
(CAS 1383056-73-2)
- Position 3: Carboxylic acid
- Position 2: Boc-protected amino
C₁₁H₁₃N₅O₄ - Direct Boc-amino substitution at position 2
- Lacks ethyl spacer
Similar protective utility but reduced steric flexibility
6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
(CAS 1502101-54-3)
- Position 3: Carboxylic acid
- Position 6: Amino
- Position 2: Methyl
C₈H₈N₄O₂ - Free amino group enhances reactivity
- Methyl group increases steric hindrance
Explored in kinase inhibition studies; limited solubility due to methyl
Ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate
(CAS 1356016-26-6)
- Position 3: Ethyl ester
- Position 6: Cyano
C₁₀H₈N₄O₂ - Cyano group enables nucleophilic additions
- Ethyl ester simplifies derivatization
Used in heterocyclic synthesis; lacks amino functionality
7-(Difluoromethyl)-5-(p-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid - Position 3: Carboxylic acid
- Position 7: Difluoromethyl
- Position 5: p-Tolyl
C₁₆H₁₆F₂N₄O₂ - Fluorine enhances lipophilicity
- Tetrahydro ring reduces aromaticity
Investigated for anti-inflammatory applications

Functional Group Impact Analysis

  • Boc Protection: The Boc group in the target compound prevents undesired side reactions during synthesis, unlike unprotected analogs like 6-amino derivatives .
  • Ethyl Spacer: The ethyl chain at position 6 improves solubility compared to rigid analogs (e.g., 6-cyano or 6-methyl derivatives) and may facilitate interactions with hydrophobic enzyme pockets .
  • Carboxylic Acid at Position 3 : This group allows for salt formation or amide coupling, contrasting with ester-based derivatives (e.g., ethyl or methyl esters) that require hydrolysis for activation .

Biological Activity

6-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and related case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H23N3O4C_{18}H_{23}N_{3}O_{4}, with a molecular weight of 345.39 g/mol. It features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity in various therapeutic areas.

Research indicates that this compound functions primarily as an inhibitor of adaptor-associated kinase 1 (AAK1) , a serine/threonine kinase involved in clathrin-mediated endocytosis. AAK1 plays a critical role in synaptic vesicle recycling and receptor-mediated endocytosis, making it a target for neurological and metabolic disorders .

Biological Activity

The biological activity of this compound has been evaluated through various assays:

  • Inhibition of AAK1 : In vitro studies demonstrated that the compound effectively inhibits AAK1 activity, leading to reduced endocytic processes in neuronal cells. The inhibition was quantified using IC50 values, indicating potent activity at low concentrations .
  • Antiviral Activity : Preliminary data suggests that derivatives of this compound exhibit antiviral properties, particularly against HIV-1. The mechanism appears to involve disruption of viral entry pathways mediated by endocytosis .

Case Studies

Several studies have investigated the efficacy of this compound in different contexts:

  • Neuroprotection : A study explored the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that treatment with the compound led to improved neuronal survival and function in vitro, suggesting potential applications in neurodegenerative diseases .
  • Anticancer Properties : Another investigation focused on the anticancer potential of the compound. It was found to induce apoptosis in cancer cell lines through modulation of the AAK1 pathway, highlighting its potential as an anticancer agent .
  • Anti-inflammatory Effects : Research also indicated that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokine release in activated macrophages . This effect could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AAK1 InhibitionIC50 values indicating potent inhibition
AntiviralEffective against HIV-1; disrupts viral entry
NeuroprotectionImproved neuronal survival in neurodegeneration models
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine release in macrophages

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 6-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves cyclization of methyl 5-amino-1H-pyrazole-4-carboxylate with a β-keto ester derivative (e.g., methyl 5-[benzyl(tert-butoxycarbonyl)amino]-3-oxopentanoate) in acetic acid at 80°C for 24 hours. Key optimizations include:

  • Temperature Control : Avoid exceeding 80°C to prevent acidolytic removal of the Boc group, which generates by-products .
  • Hydrolysis : Use LiOH in aqueous methanol for ester-to-carboxylic acid conversion (54% yield) .
  • Amidation : Activate the carboxylic acid with bis(pentafluorophenyl) carbonate (BPC) for efficient derivatization (55–87% yield) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer :

  • 1H/13C NMR : Confirm regiochemistry of the pyrazolo[1,5-a]pyrimidine core and Boc-protected aminoethyl side chain .
  • IR Spectroscopy : Identify carbonyl stretches (e.g., Boc group at ~1680–1720 cm⁻¹, carboxylic acid at ~2500–3300 cm⁻¹) .
  • HRMS : Validate molecular weight and fragmentation patterns, especially for Boc-deprotection by-products .

Q. How does the Boc-protected aminoethyl substituent influence the compound’s solubility and reactivity?

  • Methodological Answer :

  • Solubility : The Boc group enhances lipophilicity, requiring polar aprotic solvents (DMF, DMSO) for reactions. Acidic conditions (TFA) remove the Boc group, increasing hydrophilicity .
  • Reactivity : The aminoethyl side chain enables late-stage functionalization (e.g., amidation, bioconjugation) while the Boc group protects against undesired nucleophilic reactions .

Advanced Research Questions

Q. What strategies can mitigate conflicting data in enzyme inhibition assays involving pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :

  • Structural Analog Comparison : Compare inhibition profiles with analogs like 7-amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide to identify substituent-specific effects .
  • Assay Optimization : Use kinetic assays (e.g., fluorescence polarization) to distinguish between competitive/non-competitive inhibition and rule out aggregation artifacts .
  • Computational Docking : Validate binding modes using software like AutoDock Vina to resolve discrepancies between activity and structural data .

Q. How can computational methods guide the design of derivatives with enhanced selectivity for kinase targets?

  • Methodological Answer :

  • QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with inhibition constants (Ki) to predict optimal substituents .
  • Free Energy Perturbation (FEP) : Simulate binding energy changes upon modifying the aminoethyl or carboxylic acid groups .
  • ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .

Q. What are the challenges in analyzing stability under physiological conditions, and how can degradation pathways be mapped?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to pH extremes (1–13), oxidative stress (H₂O₂), and light to identify labile sites (e.g., Boc cleavage at low pH) .
  • LC-MS/MS : Track degradation products, such as tert-butyl alcohol (from Boc hydrolysis) or pyrazolo[1,5-a]pyrimidine ring oxidation .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks to simulate long-term stability .

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